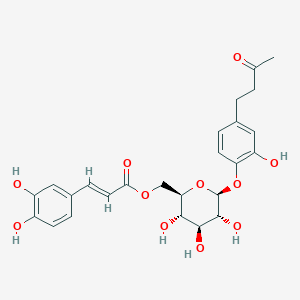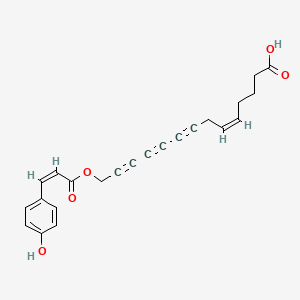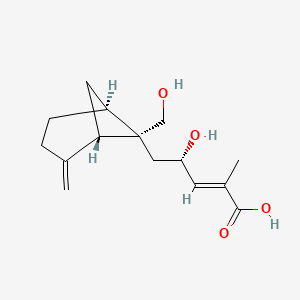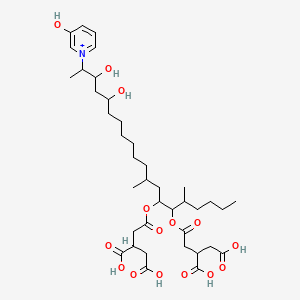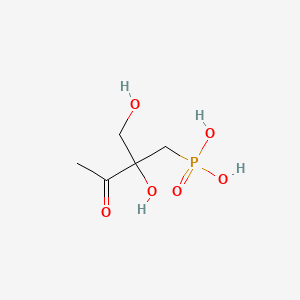
Phosphonothrixin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonothrixin is a natural product found in Saccharothrix with data available.
Scientific Research Applications
Synthesis and Herbicidal Activity
- Phosphonothrixin is a phosphonate natural product with herbicidal activity, derived from Saccharothrix sp. ST-888. A study by Nakamura & Matsushima (2022) developed a scalable enantioselective total synthesis of (S)-phosphonothrixin, revealing its potential for agricultural applications as a herbicide. They also synthesized a cyclic derivative, (S)-cyclic this compound, which showed reduced activity compared to this compound due to its fixed conformation (Nakamura & Matsushima, 2022).
Biosynthetic Pathways
- The complete biosynthetic pathway of this compound has been elucidated by Zhu et al. (2022). They demonstrate a unique C-C bond formation in the biosynthesis, involving thiamine diphosphate-dependent enzymes. This finding highlights the complex and novel biosynthetic strategies for natural products like this compound (Zhu et al., 2022).
Environmental Impact and Applications
- Phosphonates, including this compound, have unique properties affecting their environmental behavior. They strongly interact with surfaces, influencing technical and natural systems. Nowack (2003) discusses the environmental chemistry of phosphonates, highlighting their role as complexing agents and scale inhibitors (Nowack, 2003).
Phosphonate Chemistry in Medicinal Applications
- While not directly about this compound, research by Turhanen, Demadis, & Kafarski (2021) on phosphonates in drug design and development offers insights into the broader context of phosphonate chemistry. They explore the bioactive properties of phosphonates, including their use as enzyme inhibitors and their potential in medical imaging and diagnostics (Turhanen, Demadis, & Kafarski, 2021).
properties
Molecular Formula |
C5H11O6P |
|---|---|
Molecular Weight |
198.11 g/mol |
IUPAC Name |
[2-hydroxy-2-(hydroxymethyl)-3-oxobutyl]phosphonic acid |
InChI |
InChI=1S/C5H11O6P/c1-4(7)5(8,2-6)3-12(9,10)11/h6,8H,2-3H2,1H3,(H2,9,10,11) |
InChI Key |
FFRZUQDLEGTSCQ-UHFFFAOYSA-N |
SMILES |
CC(=O)C(CO)(CP(=O)(O)O)O |
Canonical SMILES |
CC(=O)C(CO)(CP(=O)(O)O)O |
synonyms |
2-hydroxy-2-hydroxymethyl-3-oxobutylphosphonic acid phosphonothrixin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




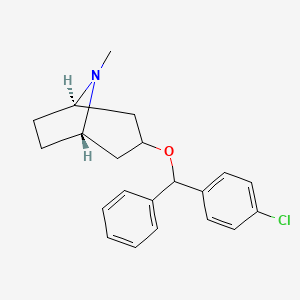
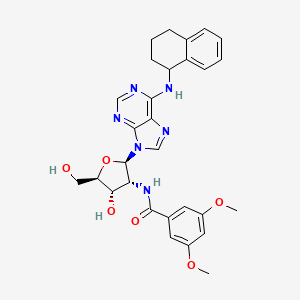
![(7S,9R,10R)-7,10-bis[[(2S,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy]-9-ethyl-1,4,6,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1250541.png)
![methyl N-[(1R,4Z,8S,13E)-1,8-dihydroxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate](/img/structure/B1250543.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3,5-dihydroxyoxane-2-carboxylic acid](/img/structure/B1250545.png)

